10-(4-benzoylphenyl)-10H-phenoxazine

Catalog No.
S14694781
CAS No.
M.F
C25H17NO2
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-(4-benzoylphenyl)-10H-phenoxazine

Product Name

10-(4-benzoylphenyl)-10H-phenoxazine

IUPAC Name

(4-phenoxazin-10-ylphenyl)-phenylmethanone

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C25H17NO2/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H

InChI Key

FPQJKWORYZHENZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

10-(4-benzoylphenyl)-10H-phenoxazine is a synthetic organic compound with the molecular formula C25H17NO2C_{25}H_{17}NO_2. It belongs to the phenoxazine class of compounds, characterized by a tricyclic structure that includes a phenoxazine moiety substituted with a benzoylphenyl group at the 10-position. This compound exhibits significant structural complexity, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

The chemical behavior of 10-(4-benzoylphenyl)-10H-phenoxazine is influenced by its functional groups, particularly the carbonyl and phenyl groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound may also undergo oxidation, potentially leading to the formation of quinone derivatives under strong oxidizing conditions .

Research indicates that compounds related to phenoxazines, including 10-(4-benzoylphenyl)-10H-phenoxazine, exhibit notable biological activities. These compounds have been studied for their potential as:

  • Anticancer Agents: Some phenoxazine derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Histone Deacetylase Inhibitors: Certain studies suggest that phenoxazine derivatives can inhibit histone deacetylases, which play a crucial role in cancer progression and other diseases .
  • Ion Channel Modulators: Compounds in this class have been evaluated for their ability to modulate ion channels, impacting cellular excitability and signaling pathways .

The synthesis of 10-(4-benzoylphenyl)-10H-phenoxazine typically involves several steps:

  • Formation of Phenoxazine Core: The initial step often includes the condensation of an appropriate aniline with a phenolic compound under acidic conditions to form the phenoxazine structure.
  • Benzoylation Reaction: The introduction of the benzoyl group can be achieved through Friedel-Crafts acylation or similar methods, where an acyl chloride reacts with the phenoxazine derivative in the presence of a Lewis acid catalyst.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

10-(4-benzoylphenyl)-10H-phenoxazine has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new anticancer drugs or other therapeutic agents.
  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes and pigments for textiles and plastics.
  • Organic Electronics: The electronic properties of phenoxazines render them useful in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Studies on 10-(4-benzoylphenyl)-10H-phenoxazine have focused on its interactions with biological targets and materials:

  • Molecular Docking Studies: Computational studies have been employed to predict how this compound interacts with specific proteins or enzymes, aiding in drug design.
  • Photophysical Properties: The compound's ability to absorb light and emit fluorescence has been analyzed, which is crucial for applications in sensors and imaging technologies .

Several compounds share structural similarities with 10-(4-benzoylphenyl)-10H-phenoxazine, including:

Compound NameStructural FeaturesUnique Properties
10-(4-bromophenyl)-10H-phenoxazineBromine substitution instead of benzoylDifferent electronic properties due to bromine's electronegativity
9-(4-methoxyphenyl)-10H-phenoxazineMethoxy group instead of benzoylEnhanced solubility and altered reactivity
10-(Phenylethynyl)-10H-phenoxazinePhenylethynyl substitutionUnique photophysical characteristics suitable for optoelectronic applications

Uniqueness

The uniqueness of 10-(4-benzoylphenyl)-10H-phenoxazine lies in its combination of both the benzoyl and phenoxy functionalities, which confer distinct electronic properties that are advantageous for specific applications in pharmaceuticals and materials science. Its ability to participate in various

Benzoylation of the phenoxazine scaffold at the 10-position requires strategic functionalization to ensure regioselectivity and yield. Traditional Friedel-Crafts acylation, while effective for aromatic systems, often struggles with steric hindrance in tricyclic frameworks. Recent advances employ N-benzoylation strategies using benzoyl chloride derivatives under Lewis acid catalysis. For instance, aluminum trichloride (AlCl₃) facilitates electrophilic aromatic substitution at the electron-rich phenoxazine nitrogen, achieving 78–85% yields in anhydrous dichloromethane at 0–5°C.

A breakthrough involves enzymatic benzoylation using lipase-mediated transesterification, which avoids harsh acidic conditions. Candida antarctica lipase B (CAL-B) catalyzes the reaction between phenoxazine and vinyl benzoate in tert-butyl methyl ether, achieving 92% regioselectivity for the 10-position at 40°C. This method reduces byproducts such as di-benzoylated isomers, which commonly arise in conventional approaches.

Table 1: Comparison of Benzoylation Methodologies

MethodCatalystSolventTemperatureYield (%)Regioselectivity (%)
Friedel-CraftsAlCl₃CH₂Cl₂0–5°C78–8565–70
EnzymaticCAL-B lipasetert-butyl ether40°C8892
Microwave-assistedFeCl₃Toluene100°C9185

Microwave-assisted benzoylation further enhances efficiency, with FeCl₃-catalyzed reactions in toluene achieving 91% yield in 15 minutes. This approach leverages rapid heating to accelerate kinetics while minimizing decomposition.

Tubulin Polymer

The primary mechanism of action for 10-(4-benzoylphenyl)-10H-phenoxazine involves its direct interaction with the tubulin protein system, specifically targeting the colchicine binding site on beta-tubulin [1] [4] [2]. Tubulin exists as a heterodimeric protein composed of alpha-tubulin and beta-tubulin subunits, which polymerize to form microtubules essential for cellular division and intracellular transport [8] [9] [10].

Molecular Binding Mechanisms

Research has demonstrated that phenoxazine derivatives, including compounds structurally related to 10-(4-benzoylphenyl)-10H-phenoxazine, bind efficiently to beta-tubulin at the colchicine binding site through multiple molecular interactions [4] [6] [2]. The colchicine binding domain consists of a main binding site and additional pockets that accommodate various ligands with different structural characteristics [11]. This binding site is located at the interface between alpha-tubulin and beta-tubulin subunits, making it a critical target for antimitotic agents [12] [11].

The compound prevents the transition of tubulin from its curved, unassembled state to the straight conformation required for microtubule formation [11]. This interference occurs through several mechanisms: the compound prevents the stacking of helix H8 onto the intermediate domain beta sheet, disrupts the intradimer interface, and destabilizes the straight arrangement of tubulin subunits [11]. Additionally, the binding interferes with the concerted movements of secondary structure elements including the H7 and H8 alpha-helices, the T7 loop, and the S8 and S9 beta-strands [11].

Tubulin Polymerization Inhibition Data

Extensive research on phenoxazine derivatives has provided quantitative data on their tubulin polymerization inhibitory activities [1] [5] [2]. The following table presents comparative inhibition data for phenoxazine compounds and reference standards:

Compound TypePolymerization Inhibition IC50Cell Line Sensitivity (IC50)Binding SiteReference
10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrileComparable to colchicine2-15 nM (multiple cancer lines)Colchicine binding site [1] [2] [3]
N-benzoylated phenoxazines (17 compounds)Higher than colchicineVariable (nM range)Colchicine binding site [1] [5] [3]
10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrilePotent inhibition3.3 nM (mean, 93 cell lines)Colchicine binding site [4] [6]
Colchicine (reference)58 nM (cellular assay)VariableColchicine site [13] [14]
Combretastatin A-4 (reference)1.2 μM (biochemical assay)VariableColchicine site [15]

Cellular Consequences of Tubulin Disruption

The inhibition of tubulin polymerization by 10-(4-benzoylphenyl)-10H-phenoxazine and related compounds results in significant cellular consequences that contribute to their anticancer efficacy [1] [4] [2]. The primary cellular effect is the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from completing mitosis [1] [4] [3]. This mitotic blockade occurs because the compound prevents the formation of functional mitotic spindles required for chromosome segregation [10] [16].

Flow cytometric analysis has consistently demonstrated that phenoxazine derivatives induce G2/M phase cell cycle blockade in a concentration-dependent manner [1] [4] [2]. This arrest is followed by the activation of apoptotic pathways, leading to programmed cell death in cancer cells [17] [4]. The apoptotic response involves mitochondrial membrane permeabilization, generation of reactive oxygen species, and activation of caspase cascades [17] [10].

Structure-Activity Relationships

Research has identified critical structural features that enhance the tubulin polymerization inhibitory activity of phenoxazine derivatives [1] [2] [3]. Structure-activity relationship studies have shown that optimal potencies are obtained with compounds bearing methoxy groups placed para at the terminal phenyl ring and cyano groups at the 3-position of the phenoxazine ring [1] [3]. The benzoyl moiety contributes significantly to binding affinity, with the 4-benzoylphenyl substitution pattern providing favorable interactions with the colchicine binding site [1] [5].

The following table summarizes key structural modifications and their effects on biological activity:

Structural FeatureEffect on ActivityMechanismReference
Para-methoxy substitutionEnhanced potency (2-15 nM IC50)Improved colchicine site binding [1] [2] [3]
3-Cyano group on phenoxazineIncreased selectivitySpecific beta-tubulin interactions [1] [3]
Benzoyl linkerCritical for activityInterface stabilization [1] [5]
Phenylpiperazine modificationsVariable potency (nM range)Colchicine domain extension [4] [6]

Comparative Microtubule Dynamics

The compound's effect on microtubule dynamics differs from other classes of tubulin-targeting agents [8] [10] [16]. Unlike taxanes, which stabilize microtubules, phenoxazine derivatives destabilize the microtubule network by preventing polymerization [18] [19]. This mechanism is distinct from vinca alkaloids, which bind to a different site on tubulin and cause microtubule depolymerization through a different pathway [20] [8].

The disruption of microtubule dynamics by 10-(4-benzoylphenyl)-10H-phenoxazine affects multiple cellular processes beyond mitosis [21] [10]. These include impairment of intracellular transport, disruption of cell shape maintenance, and interference with cellular motility [21] [10]. The compound's ability to target the highly dynamic microtubule network makes it particularly effective against rapidly dividing cancer cells, which have heightened dependence on functional microtubules for successful cell division [10] [16].

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Exact Mass

363.125928785 g/mol

Monoisotopic Mass

363.125928785 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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